molecular formula C6H6ClNS B3296538 5-Chloro-2-methylthiopyridine CAS No. 89379-91-9

5-Chloro-2-methylthiopyridine

Cat. No. B3296538
CAS RN: 89379-91-9
M. Wt: 159.64 g/mol
InChI Key: OILZALSAXXKMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylthiopyridine is a chemical compound with the molecular formula C6H6ClNS and a molecular weight of 159.64 . It is a liquid at room temperature and is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 5-Chloro-2-methylthiopyridine has been discussed in the context of kinase inhibitor programs . A versatile and efficient chemical approach to this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates .


Molecular Structure Analysis

The molecule contains a total of 15 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 sulfide, and 1 Pyridine .


Physical And Chemical Properties Analysis

5-Chloro-2-methylthiopyridine is a liquid at room temperature . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Applications in DNA Methylation Research

One significant area of research that might be related to compounds like 5-Chloro-2-methylthiopyridine involves DNA methylation studies. DNA methyltransferase inhibitors, for instance, have been explored for their potential to inhibit hypermethylation, a process relevant in the suppression of tumor suppressor genes in malignancies. These inhibitors have shown promise in restoring suppressor gene expression and exerting antitumor effects in both in vitro and in vivo models (Goffin & Eisenhauer, 2002).

Synthesis of Pharmacologically Active Compounds

Another pertinent area is the synthesis of pharmacologically active compounds, where the methodologies for synthesizing drugs like (S)-clopidogrel, a potent antithrombotic and antiplatelet drug, are explored. This review summarizes various synthetic methods and discusses the pros and cons of each, highlighting the importance of chemical synthesis in the development of pharmaceuticals (Saeed et al., 2017).

Nutraceutical Applications

Compounds like Chlorogenic Acid (5-O-caffeoylquinic acid), found in coffee and possessing a wide range of health-promoting properties, represent another research interest. Studies focus on its roles in treating metabolic syndrome, including antioxidant, anti-inflammatory, and antidiabetic activities. This opens up discussions on the use of similar compounds in nutraceutical applications and food additives (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Environmental and Toxicological Studies

Environmental and toxicological studies also form an essential part of chemical research, investigating the occurrence and toxicity of antimicrobial compounds like Triclosan in the environment. Such studies offer insights into the degradation and environmental impact of chemical compounds, which could extend to the examination of related chemicals like 5-Chloro-2-methylthiopyridine (Bedoux et al., 2012).

Safety And Hazards

The compound is classified under the GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

The future directions for 5-Chloro-2-methylthiopyridine and similar compounds could involve their use in the development of new catalysts and methods for synthetic reaction mechanisms . Additionally, these compounds could see increased use in the fields of medicinal chemistry, polymer, and optoelectronics materials .

properties

IUPAC Name

5-chloro-2-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILZALSAXXKMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylthiopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methylthiopyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methylthiopyridine
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-methylthiopyridine
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-methylthiopyridine
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-methylthiopyridine
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-methylthiopyridine

Citations

For This Compound
2
Citations
GC Finger, LD Starr, DR Dickerson… - The Journal of …, 1963 - ACS Publications
The-halogenated pyridines react with potassium fluoride in various solvents to give replacement of the-halogen by fluorine. A 50% yield of 2-fluoropyridine was obtained from 2-…
Number of citations: 73 pubs.acs.org
M WOŹNIAK, M SKIBA - Polish Journal …, 1981 - Państwowe Wydawnictwo Naukowe
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.